molecular formula C13H9ClF2N2O3 B14887768 7-Amino-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-Amino-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B14887768
M. Wt: 314.67 g/mol
InChI Key: MDOVVNIKONJBNK-UHFFFAOYSA-N
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Description

7-Amino-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as amino, chloro, fluoro, and carboxylic acid. It is known for its potent antibacterial properties and is used in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of Functional Groups: The amino, chloro, and fluoro groups are introduced through various substitution reactions. For example, the chloro and fluoro groups can be introduced via halogenation reactions using reagents like chlorine and fluorine gas.

    Formation of the Cyclopropyl Ring: The 2-fluorocyclopropyl group is introduced through a cyclopropanation reaction involving a suitable cyclopropyl precursor and a fluorinating agent.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring high yield and purity. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Amino-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro and fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinolines.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

7-Amino-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its antibacterial activity against various bacterial strains.

    Medicine: Investigated for its potential use in the treatment of bacterial infections, particularly those caused by antibiotic-resistant bacteria.

    Industry: Used in the development of new antibacterial agents and as a reference standard in analytical chemistry.

Mechanism of Action

The antibacterial activity of 7-Amino-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the quinoline core.

    Levofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

7-Amino-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of functional groups, which contribute to its potent antibacterial activity and its ability to overcome certain types of bacterial resistance mechanisms.

Properties

Molecular Formula

C13H9ClF2N2O3

Molecular Weight

314.67 g/mol

IUPAC Name

7-amino-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H9ClF2N2O3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2,17H2,(H,20,21)

InChI Key

MDOVVNIKONJBNK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N)F)C(=O)O

Origin of Product

United States

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